molecular formula C9H13Br B2567986 4-(bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene CAS No. 1996333-35-7

4-(bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene

Cat. No.: B2567986
CAS No.: 1996333-35-7
M. Wt: 201.107
InChI Key: FGMVYLUQUCQQHC-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene ( 1996333-35-7) is a high-value cyclopentene derivative supplied for research and development purposes. This compound, with a molecular formula of C9H13Br and a molecular weight of 201.1035 g/mol , features a unique structure that incorporates both a bromomethyl group and an allyl (prop-2-en-1-yl) substituent on the same carbon atom of a cyclopentene ring, as represented by the SMILES notation BrCC1(CC=CC1)CC=C . This specific arrangement makes it a versatile and valuable synthetic intermediate. The bromomethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing researchers to easily introduce the cyclopentene scaffold into more complex molecular architectures. Simultaneously, the allyl group offers opportunities for further functionalization through various reactions, including cross-coupling, oxidation, or cyclization. This combination of reactive handles makes this compound particularly useful in medicinal chemistry for the synthesis of novel small molecule libraries, in materials science for the development of specialized monomers, and in organic methodology research for constructing complex carbocyclic systems. The compound is provided with a guaranteed purity specification and is available for immediate shipment from multiple global stockpoints to ensure convenient access for the research community. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(bromomethyl)-4-prop-2-enylcyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Br/c1-2-5-9(8-10)6-3-4-7-9/h2-4H,1,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMVYLUQUCQQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CC=CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene is an organic compound characterized by its unique cyclopentene structure, which includes a bromomethyl group and an allyl group. Its molecular formula is C10H11Br, and it has garnered attention in medicinal chemistry due to its notable biological activities, particularly in terms of toxicity and potential therapeutic applications.

The compound's structure contributes significantly to its reactivity:

  • Molecular Weight : 199.1 g/mol
  • Functional Groups : Bromomethyl and allyl
  • Reactivity : The presence of the bromomethyl group enhances electrophilic character, allowing for various chemical reactions, including electrophilic addition to nucleophiles.

Toxicity

This compound exhibits significant toxicity:

  • Harmful Effects : Classified as harmful if swallowed; can cause skin irritation upon contact.

The primary mode of action involves:

  • Electrophilic Addition : The compound interacts with nucleophiles through electrophilic addition, which can lead to the formation of new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis and potential therapeutic applications.

Interaction Studies

Research has focused on the compound's reactivity with various biological molecules. Notably:

  • Reactivity with Nucleophiles : Interaction studies indicate that this compound reacts with thiols and amines, which may lead to the development of covalent inhibitors in drug design .

Case Studies

Several studies have explored the compound's biological implications:

  • Cytotoxicity Studies : In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as a chemotherapeutic agent.
  • Electrophilic Warheads in Drug Discovery : The compound has been analyzed for its role as an electrophilic warhead in drug discovery, particularly for targeting specific proteins involved in cancer pathways .

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
4-(Bromomethyl)cyclopenteneBromine at the 4-position of cyclopenteneLacks the allyl group, less reactive
3-BromocyclopenteneBromine at the 3-position of cyclopenteneDifferent position affects reactivity
4-MethylcyclopenteneMethyl group at the 4-positionNon-halogenated, more stable
4-(Chloromethyl)cyclopenteneChlorine instead of bromineSimilar reactivity but different selectivity

The unique combination of a halogenated substituent and an allylic double bond in this compound enhances its reactivity compared to other compounds, allowing it to participate in a wider range of synthetic and biological reactions.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its bromomethyl and alkenyl groups enable it to undergo several reactions:

  • Cycloaddition Reactions : The compound can participate in [5 + 2] cycloaddition reactions, which are essential for constructing complex cyclic structures. These reactions yield products that are crucial in the synthesis of natural products and pharmaceuticals .
  • Radical Reactions : The presence of the bromine atom makes it a suitable substrate for radical-based transformations, allowing for the generation of new carbon-carbon bonds under mild conditions .

Medicinal Chemistry

In medicinal chemistry, 4-(bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene is explored for its potential biological activities:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties. The ability to modify its structure through various functional groups enhances its therapeutic potential against different cancer types .
  • Drug Design : The compound's structural features allow it to be used as a scaffold in drug design, particularly for creating inhibitors targeting specific biological pathways. Its derivatives have been synthesized and evaluated for their activity against various biological targets .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science:

  • Polymer Chemistry : This compound can be utilized as a monomer in polymerization reactions, leading to the formation of new polymers with tailored properties. Its reactivity allows for the incorporation of other functional groups, enhancing the material's performance .
  • Chemical Probes : As a trifunctional building block, it is useful in the synthesis of chemical probes that can be employed in biological studies. These probes can help elucidate biological mechanisms and pathways by selectively labeling biomolecules .

Case Study 1: Synthesis of Anticancer Agents

Researchers synthesized a series of derivatives from this compound to evaluate their anticancer activity. The study involved modifying the bromine and alkenyl groups to enhance solubility and bioavailability. Several compounds showed promising results in vitro against cancer cell lines, indicating that this scaffold could lead to effective anticancer drugs.

Case Study 2: Development of Functional Polymers

Another study focused on using this compound as a monomer in the synthesis of functionalized polymers. By incorporating different side chains through radical polymerization techniques, researchers developed materials with specific mechanical and thermal properties suitable for applications in coatings and adhesives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between 4-(bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene and related compounds:

Compound Core Structure Functional Groups Reactivity/Applications References
This compound Cyclopentene Bromomethyl, propenyl Potential alkylation agent; synthetic intermediate for polymers or pharmaceuticals. Inferred
4-(2-Bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene Benzene Bromoprope nyl, fluoro, methyl Electrophilic aromatic substitution; halogenated aromatic intermediates.
Copper complexes with propenyl-thiosemicarbazide ligands Coordination complex Propenyl, thiosemicarbazide, hydroxybenzylidene Catalytic or antimicrobial activity; structural studies via X-ray crystallography.
4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines Thiazole-imine Propenyl, aryl, hydrobromide Angiotensin II receptor antagonists; antihypertensive activity (in vivo/in vitro studies).
1-Acetyl-4-isopropenylcyclopentene Cyclopentene Acetyl, isopropenyl Fragrance or polymer precursor; Diels-Alder reactivity.

Key Comparative Insights:

Structural Diversity :

  • The cyclopentene backbone in the target compound contrasts with the aromatic benzene ring in 4-(2-bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene, leading to differing electronic environments. The cyclopentene ring is more strained, enhancing reactivity in ring-opening or addition reactions compared to aromatic systems .
  • The propenyl group appears across multiple compounds but exhibits varied roles: as a ligand in copper complexes , a pharmacophore in thiazol-imines , and a site for polymerization in cyclopentene derivatives .

Functional Group Reactivity :

  • The bromomethyl group in the target compound is distinct from the acetyl group in 1-acetyl-4-isopropenylcyclopentene. While the former facilitates nucleophilic substitution (e.g., SN2 reactions), the latter is prone to carbonyl-based chemistry (e.g., condensation) .
  • Halogenated derivatives (e.g., 4-(2-bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene) are often used in cross-coupling (e.g., Suzuki-Miyaura), whereas hydrobromide salts of thiazol-imines enhance solubility for pharmacological screening .

Biological vs. Synthetic Applications :

  • Propenyl-containing thiazol-imines demonstrate antihypertensive effects, validated via docking studies and in vivo assays . In contrast, the target compound’s bromomethyl group suggests utility in synthetic pathways rather than direct bioactivity.
  • Copper complexes with propenyl ligands highlight the role of transition metals in modulating biological activity or catalytic behavior, a feature absent in the purely organic target compound .

Research Findings and Data Gaps

  • Computational modeling (e.g., density functional theory) could predict its geometry and electronic properties.
  • Synthetic Routes : Analogous compounds (e.g., 1-acetyl-4-isopropenylcyclopentene) are synthesized via Friedel-Crafts alkylation or cyclization, suggesting feasible pathways for the target compound .
  • Pharmacological Potential: Propenyl-thiazol-imines show promise as angiotensin II inhibitors , but the bromomethyl group’s toxicity may limit the target compound’s direct therapeutic use without further derivatization.

Q & A

Q. What are the optimal synthetic routes for 4-(bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene, considering regioselectivity and yield?

Methodological Answer: The synthesis typically involves ring-closing metathesis (RCM) of α,α-diallyl precursors followed by bromomethylation. For example:

Precursor Preparation : Start with α,α-diallylacetonitrile or its derivatives.

RCM Reaction : Use Grubbs catalyst (e.g., 2nd generation) to form the cyclopentene core.

Bromomethylation : Introduce the bromomethyl group via radical bromination or nucleophilic substitution, ensuring regioselectivity by controlling reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane) .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via 1H NMR^1 \text{H NMR} and GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} : Assign peaks using DEPT-135 to distinguish CH3_3, CH2_2, and CH groups. The allyl protons (prop-2-en-1-yl) appear as doublets of doublets (δ 5.2–5.8 ppm), while bromomethyl protons resonate as a singlet (δ 3.4–3.6 ppm) due to hindered rotation .
  • X-ray Crystallography : Confirm molecular geometry and stereochemistry. Use SHELXL for refinement, focusing on anisotropic displacement parameters for bromine atoms .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify molecular weight (expected [M+^+] ≈ 229–231 Da) and fragmentation patterns .

Q. How does the reactivity of the bromomethyl group influence functionalization strategies for this compound?

Methodological Answer: The bromomethyl group is highly electrophilic, enabling:

  • Nucleophilic Substitution : React with amines (e.g., pyrrolidine) in THF at reflux to form quaternary ammonium salts.
  • Cross-Coupling : Utilize Suzuki-Miyaura conditions (Pd(PPh3_3)4_4, Na2_2CO3_3, DMF/H2_2O) to attach aryl/heteroaryl groups.
  • Radical Reactions : Initiate with AIBN in the presence of thiols for thioether linkages. Monitor reaction progress via TLC to avoid over-functionalization .

Advanced Research Questions

Q. How can crystallographic data contradictions in derivatives of this compound be resolved during structure refinement?

Methodological Answer:

  • Data Validation : Use PLATON (via WinGX) to check for missed symmetry, twinning, or disorder. For ambiguous electron density near the bromomethyl group, employ difference Fourier maps (FoFcF_o - F_c) to locate missing atoms .
  • Refinement Strategies : In SHELXL, apply constraints (e.g., DFIX for bond lengths) to the bromomethyl moiety and refine anisotropic displacement parameters (ADPs) for heavy atoms. For disordered allyl groups, split occupancy models may be necessary .
  • Cross-Validation : Compare with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to validate bond angles and torsional strain .

Q. What computational methods are recommended to study the reaction mechanisms involving this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for bromomethyl substitution. Employ solvent models (e.g., PCM for DCM) to account for dielectric effects.
  • MD Simulations : Perform AMBER or GROMACS simulations to analyze steric effects of the cyclopentene ring on reaction trajectories.
  • NBO Analysis : Quantify hyperconjugative interactions between the bromomethyl group and π-system of the allyl moiety to explain regioselectivity trends .

Q. How can stereochemical outcomes in derivatives be controlled during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation of the allyl group, achieving enantiomeric excess (ee) >90%.
  • Dynamic Resolution : Introduce a chiral auxiliary (e.g., Evans oxazolidinone) to bias bromomethylation stereochemistry.
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize racemic mixtures with chiral resolving agents (e.g., tartaric acid derivatives) .

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